PD0166285

Content Navigation

CAS Number

Product Name

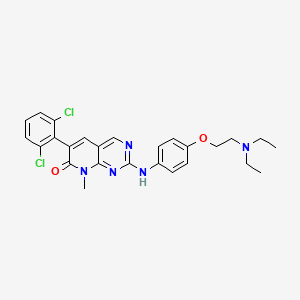

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

PD0166285 is a cell-permeable, ATP-competitive inhibitor from the pyrido[2,3-d]pyrimidine class, characterized by its broad-spectrum activity against multiple protein tyrosine kinases. It demonstrates nanomolar potency against key targets involved in oncogenesis and cell cycle control, including Fibroblast Growth Factor Receptor 1 (FGFR1), Src, and Platelet-Derived Growth Factor Receptor β (PDGFRβ). Notably, PD0166285 also potently inhibits WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint, distinguishing its profile from more selective receptor tyrosine kinase (RTK) inhibitors.

References

- Panek, R.L., et al. In vitro pharmacological characterization of PD 166285, a new nanomolar potent and broadly active protein tyrosine kinase inhibitor. J. Pharmacol. Exp. Ther. 283(3), 1433-1444 (1997).

- Wang, Y., et al. Radiosensitization of p53 mutant cells by PD0166285, a novel G2 checkpoint abrogator. Cancer Res. 61(22), 8211-8217 (2001).

Direct substitution of PD0166285 with other common kinase inhibitors is inadvisable due to significant differences in selectivity profiles, which lead to divergent biological outcomes. Replacing PD0166285 with a selective FGFR inhibitor, such as PD173074, would eliminate the compound's potent, concurrent inhibition of Src and the WEE1 cell cycle kinase, failing to replicate its multi-pathway modulating effects. Conversely, substituting with another multi-kinase inhibitor like SU5402 would introduce strong activity against VEGFR2 while lacking the potent WEE1 inhibition unique to PD0166285's profile. These distinct off-target activities make experimental results non-transferable and can lead to misinterpretation of pathway-specific effects.

References

- Bansal, R., et al. Specific inhibitor of FGF receptor signaling: FGF-2-mediated effects on proliferation, differentiation, and MAPK activation are inhibited by PD173074 in oligodendrocyte-lineage cells. J. Neurosci. Res. 74(4), 486-493 (2003).

- Sun, L., et al. SU5402 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR). J. Med. Chem. 42(25), 5120-5130 (1999).

Broad-Spectrum Kinase Profile vs. Selective FGFR Inhibition

PD0166285 exhibits a broad inhibition profile with nanomolar potency against multiple, structurally distinct kinase families. It inhibits Src, FGFR1, and PDGFRβ with IC50 values of 8.4 nM, 39.3 nM, and 98.3 nM, respectively. In contrast, the common in-class substitute PD173074 is highly selective for FGFRs, with an IC50 of ~21.5 nM for FGFR1 but significantly weaker activity against Src (IC50 > 19,000 nM). This represents over a 480-fold greater selectivity for FGFR1 over Src for PD173074 compared to PD0166285.

| Evidence Dimension | Enzymatic Inhibition (IC50) |

| Target Compound Data | PD0166285: FGFR1 = 39.3 nM; Src = 8.4 nM |

| Comparator Or Baseline | PD173074: FGFR1 = ~21.5 nM; Src > 19,000 nM |

| Quantified Difference | PD0166285 inhibits both Src and FGFR1 potently; PD173074 is highly selective for FGFR1 over Src. |

| Conditions | Cell-free enzymatic assays. |

This justifies procuring PD0166285 for studies requiring simultaneous inhibition of FGF-driven signaling and Src-family kinases, whereas PD173074 is appropriate for isolating FGFR-specific effects.

Unique Cellular Mechanism: G2 Checkpoint Abrogation via WEE1 Inhibition

A key differentiator for PD0166285 is its potent inhibition of the cell cycle regulator WEE1 kinase, with a reported IC50 of 24 nM. This activity is absent in selective FGFR inhibitors like PD173074. Functionally, this allows PD0166285 to abrogate the DNA damage-induced G2 checkpoint, forcing cells into mitosis and enhancing cell death when combined with radiotherapy. This specific, secondary mechanism provides a clear functional advantage in relevant experimental models.

| Evidence Dimension | Enzymatic Inhibition (IC50) & Cellular Function |

| Target Compound Data | PD0166285: WEE1 IC50 = 24 nM; abrogates G2 arrest. |

| Comparator Or Baseline | Selective FGFR inhibitors (e.g., PD173074) lack potent WEE1 activity and do not function as G2 checkpoint abrogators. |

| Quantified Difference | Provides a distinct cell cycle-related mechanism of action absent in selective FGFR inhibitors. |

| Conditions | Cell-free WEE1 kinase assay and cellular irradiation models in p53-mutant cancer cell lines. |

For researchers studying cell cycle control or developing combination therapies with DNA-damaging agents, PD0166285's WEE1 activity is a primary reason for its selection over other RTK inhibitors.

Differential Impact on Downstream Signaling: Multi-Input vs. Specific Blockade

FGFR activation leads to the tyrosine phosphorylation of the docking protein FRS2, a critical node for downstream signaling. Selective inhibitors like PD173074 provide a precise tool to block FGF-induced FRS2 phosphorylation and study its direct consequences. In contrast, PD0166285 modulates cellular signaling in a more complex manner. Its simultaneous inhibition of other kinases like Src and EGFR, which can also influence the Ras/MAPK pathway, results in a multi-input modulation rather than a specific pathway blockade. This provides a different, more systemic tool for pathway analysis.

| Evidence Dimension | Mechanism of Downstream Signal Modulation |

| Target Compound Data | Modulates FRS2-mediated pathways in the context of broad inhibition of multiple upstream tyrosine kinases (FGFR, Src, EGFR). |

| Comparator Or Baseline | Selective inhibitors (e.g., PD173074) provide specific, on-target blockade of FGF-induced FRS2 phosphorylation. |

| Quantified Difference | Qualitative difference in signaling context: multi-input network modulation vs. specific, linear pathway blockade. |

| Conditions | Cell-based signal transduction assays (e.g., Western blot for phospho-FRS2). |

This distinction is critical for procurement: a buyer should select PD0166285 to study systems-level network effects of broad kinase inhibition, versus a selective alternative for dissecting a single, defined signaling axis.

Investigating Crosstalk Between Growth Factor Signaling and Cell Cycle Control

Due to its dual, potent inhibition of receptor tyrosine kinases (FGFR1, PDGFRβ) and the G2/M checkpoint kinase (WEE1), PD0166285 is the indicated tool for experiments designed to probe the interplay between mitogenic signaling and cell cycle regulation.

Sensitizing p53-Mutant Cancer Cells to DNA-Damaging Agents

The compound's demonstrated ability to abrogate the G2 checkpoint makes it a rational choice for studies aiming to enhance the efficacy of radiotherapy or chemotherapy in cancer models with defective p53, where G2 arrest is a key survival mechanism.

Probing Multi-Target Anti-Angiogenic Strategies

Given its activity against multiple pro-angiogenic RTKs, including FGFR1 and PDGFRβ, PD0166285 is well-suited for in vitro and in vivo models assessing the effects of simultaneously blocking several pathways that contribute to neovascularization.

References

- Panek, R.L., et al. In vitro pharmacological characterization of PD 166285, a new nanomolar potent and broadly active protein tyrosine kinase inhibitor. J. Pharmacol. Exp. Ther. 283(3), 1433-1444 (1997).

- Wang, Y., et al. Radiosensitization of p53 mutant cells by PD0166285, a novel G2 checkpoint abrogator. Cancer Res. 61(22), 8211-8217 (2001).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: PosthumaDeBoer J, Würdinger T, Graat HC, van Beusechem VW, Helder MN, van Royen BJ, Kaspers GJ. WEE1 inhibition sensitizes osteosarcoma to radiotherapy. BMC Cancer. 2011 Apr 29;11:156. doi: 10.1186/1471-2407-11-156. PubMed PMID: 21529352; PubMed Central PMCID: PMC3103478.

3: Mir SE, De Witt Hamer PC, Krawczyk PM, Balaj L, Claes A, Niers JM, Van Tilborg AA, Zwinderman AH, Geerts D, Kaspers GJ, Peter Vandertop W, Cloos J, Tannous BA, Wesseling P, Aten JA, Noske DP, Van Noorden CJ, Würdinger T. In silico analysis of kinase expression identifies WEE1 as a gatekeeper against mitotic catastrophe in glioblastoma. Cancer Cell. 2010 Sep 14;18(3):244-57. doi: 10.1016/j.ccr.2010.08.011. PubMed PMID: 20832752; PubMed Central PMCID: PMC3115571.

4: Hashimoto O, Shinkawa M, Torimura T, Nakamura T, Selvendiran K, Sakamoto M, Koga H, Ueno T, Sata M. Cell cycle regulation by the Wee1 inhibitor PD0166285, pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line. BMC Cancer. 2006 Dec 19;6:292. PubMed PMID: 17177986; PubMed Central PMCID: PMC1770931.

5: Kawabe T. G2 checkpoint abrogators as anticancer drugs. Mol Cancer Ther. 2004 Apr;3(4):513-9. Review. PubMed PMID: 15078995.

6: Hashimoto O, Ueno T, Kimura R, Ohtsubo M, Nakamura T, Koga H, Torimura T, Uchida S, Yamashita K, Sata M. Inhibition of proteasome-dependent degradation of Wee1 in G2-arrested Hep3B cells by TGF beta 1. Mol Carcinog. 2003 Apr;36(4):171-82. PubMed PMID: 12669309.

7: Li J, Wang Y, Sun Y, Lawrence TS. Wild-type TP53 inhibits G(2)-phase checkpoint abrogation and radiosensitization induced by PD0166285, a WEE1 kinase inhibitor. Radiat Res. 2002 Mar;157(3):322-30. PubMed PMID: 11839095.

8: Wang Y, Li J, Booher RN, Kraker A, Lawrence T, Leopold WR, Sun Y. Radiosensitization of p53 mutant cells by PD0166285, a novel G(2) checkpoint abrogator. Cancer Res. 2001 Nov 15;61(22):8211-7. PubMed PMID: 11719452.

Explore Compound Types